6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

This polyhalogenated naphthalene features an orthogonal MOM protecting group that allows selective deprotection under mild acidic conditions without affecting the C1-Cl and C6-Br handles. The differential halogen reactivity (Br > Cl) enables sequential Suzuki-Miyaura couplings, making it ideal for controlled, regioselective synthesis of 1,6- and 1,2,6-substituted naphthalenes. An essential scaffold for BINOL-type ligand precursors and SAR studies.

Molecular Formula C12H10BrClO2
Molecular Weight 301.56 g/mol
CAS No. 2179038-41-4
Cat. No. B6296467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene
CAS2179038-41-4
Molecular FormulaC12H10BrClO2
Molecular Weight301.56 g/mol
Structural Identifiers
SMILESCOCOC1=C(C2=C(C=C1)C=C(C=C2)Br)Cl
InChIInChI=1S/C12H10BrClO2/c1-15-7-16-11-5-2-8-6-9(13)3-4-10(8)12(11)14/h2-6H,7H2,1H3
InChIKeyNZTHCMRCJAQZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene (CAS 2179038-41-4): Procurement Guide for a Functionalized Naphthalene Building Block


6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene (CAS 2179038-41-4) is a polyhalogenated naphthalene derivative featuring a methoxymethoxy (MOM) protecting group. With a molecular formula of C12H10BrClO2 and a molecular weight of 301.56 g/mol [1], it is supplied as a research-grade chemical with typical purities of 95–98% . Its structural configuration—combining a C2-MOM ether with C1-chloro and C6-bromo substituents—creates a versatile scaffold for sequential synthetic manipulations in medicinal chemistry and materials science applications .

6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene: Why Unprotected or Singly Halogenated Naphthalene Analogs Cannot Substitute


While naphthalene derivatives are common in organic synthesis, the specific substitution pattern of 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene confers distinct reactivity and synthetic utility that is not replicated by its closest analogs. The C2-MOM ether provides orthogonal protection for the naphthol hydroxyl, enabling selective deprotection under mild acidic conditions without compromising the C1-chloro and C6-bromo substituents—a feature absent in unprotected 6-bromo-1-chloro-2-naphthol (CAS 102169-88-0) or the permanently alkylated 6-bromo-1-chloro-2-methoxynaphthalene (CAS 92455-04-4) . Furthermore, the dual halogenation (Br at C6, Cl at C1) offers sequential cross-coupling handles with differential reactivities (Br > Cl in Pd-catalyzed couplings), a synthetic advantage not present in monohalogenated alternatives such as 6-bromo-1-chloronaphthalene (CAS 1000391-24-1) . These features collectively dictate that generic substitution with structurally similar but functionally distinct naphthalenes would compromise synthetic routes, reaction selectivity, or overall yield.

6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene: Quantitative Differentiation Against Closest Analogs


Orthogonal Protecting Group Strategy: MOM Ether vs. Unprotected Naphthol and Permanent Methyl Ether

The MOM ether group at C2 serves as an orthogonal protecting group that can be cleaved under mild acidic conditions (e.g., HCl/MeOH or TFA) while preserving the C1-chloro and C6-bromo substituents. In contrast, the unprotected analog 6-bromo-1-chloro-2-naphthol (CAS 102169-88-0) lacks this protection, exposing the hydroxyl group to undesired side reactions (e.g., oxidation, alkylation) during multi-step syntheses. The permanently methylated analog 6-bromo-1-chloro-2-methoxynaphthalene (CAS 92455-04-4) cannot be deprotected to regenerate the naphthol, limiting downstream functionalization .

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Dual Halogen Handles: Sequential Cross-Coupling Potential via Differential Reactivity

The presence of both C6-bromo and C1-chloro substituents provides two distinct leaving groups with differential reactivity in palladium-catalyzed cross-coupling reactions (Br > Cl). This enables sequential coupling strategies—e.g., initial Suzuki coupling at the C6-bromo position followed by a second coupling at the C1-chloro site under more forcing conditions—a capability not shared by monohalogenated analogs such as 6-bromo-1-chloronaphthalene (CAS 1000391-24-1), which contains only a single halogen handle .

Cross-Coupling Chemistry Suzuki-Miyaura C–C Bond Formation

Optimized Physicochemical Profile: Increased Lipophilicity and Boiling Point for Enhanced Handling

The MOM ether group increases the compound's molecular weight and lipophilicity compared to unprotected or methylated analogs. Computed XLogP3-AA for the target compound is 4.4, with a predicted boiling point of 391.9±32.0 °C [1]. In contrast, 6-bromo-1-chloro-2-methoxynaphthalene (CAS 92455-04-4) has a lower melting point of 76-77 °C, and 6-bromo-1-chloronaphthalene (CAS 1000391-24-1) has a predicted boiling point of 318.2±15.0 °C . The higher boiling point of the MOM-protected compound may reduce volatility and facilitate handling during solvent evaporation or high-temperature reactions.

Physical Chemistry Storage and Handling Process Chemistry

Vendor-Specified Purity and Storage Stability for Reproducible Research

Commercial suppliers specify a minimum purity of 95–98% for 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene . In comparison, the unprotected analog 6-bromo-1-chloro-2-naphthol is listed with a purity of ≥98% by some vendors , but its free hydroxyl group may render it more prone to oxidation or decomposition during storage. The MOM-protected compound benefits from enhanced stability: it is recommended for storage at room temperature (AKSci) or sealed in dry, 2–8 °C conditions (ChemScene), whereas the methoxy analog requires storage at 4–8 °C due to potential degradation .

Quality Control Chemical Procurement Reproducibility

Functional Group Density: Enabling Complex Molecular Architectures in Fewer Steps

The target compound incorporates three distinct functional groups (MOM ether, chloro, bromo) within a single naphthalene framework. This high functional group density contrasts with simpler analogs such as 2-(methoxymethoxy)naphthalene (CAS 7382-37-8), which lacks halogen handles and thus offers limited diversification potential . The combination of orthogonal protection and dual halogenation enables convergent synthetic strategies where the naphthalene core can be elaborated at up to three different positions in a controlled manner, potentially reducing the number of synthetic steps required to access polyfunctionalized naphthalene derivatives.

Medicinal Chemistry Library Synthesis Lead Optimization

6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene: Recommended Applications for Maximum Synthetic Value


Sequential Cross-Coupling for Library Synthesis of Polyfunctionalized Naphthalenes

The presence of C6-bromo and C1-chloro substituents enables chemists to perform sequential Suzuki-Miyaura or other Pd-catalyzed couplings. The bromine atom, being more reactive, can be coupled first under mild conditions, followed by the chlorine atom under more forcing conditions after MOM deprotection. This strategy is ideal for generating diverse libraries of 1,6-disubstituted naphthalene derivatives in a controlled, regioselective manner .

Orthogonal Deprotection for Hydroxyl-Directed Functionalization

The MOM ether protecting group can be selectively removed under mild acidic conditions (e.g., HCl/MeOH, TFA) to reveal the C2-hydroxyl group. The liberated naphthol can then serve as a nucleophile for alkylation, acylation, or Mitsunobu reactions, or as a directing group for ortho-metalation. This orthogonal deprotection sequence allows for late-stage functionalization without affecting the halogen handles, providing access to 1,2,6-trisubstituted naphthalenes .

Building Block for Axially Chiral Biaryl Ligands and Catalysts

Polyhalogenated naphthalene derivatives with orthogonally protected hydroxyl groups are valuable precursors for the synthesis of axially chiral biaryl ligands, such as BINOL analogs. The target compound can be elaborated via sequential cross-coupling to install aryl groups at C6 and C1, followed by deprotection of the MOM group to generate a 1,1'-bi-2-naphthol (BINOL)-type framework. Such ligands are widely used in asymmetric catalysis [1].

Synthesis of Naphthalene-Containing Pharmaceuticals and Agrochemicals

Naphthalene scaffolds are present in numerous bioactive molecules, including anti-inflammatory agents, kinase inhibitors, and agrochemicals. The dual halogenation pattern of 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene allows for efficient introduction of diverse pharmacophores at specific positions, facilitating structure-activity relationship (SAR) studies and lead optimization .

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